molecular formula C25H23BrN2O2 B3935809 8-(5-bromo-2-methoxyphenyl)-11,11-dimethyl-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one

8-(5-bromo-2-methoxyphenyl)-11,11-dimethyl-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one

Cat. No. B3935809
M. Wt: 463.4 g/mol
InChI Key: FNSSZBFYOWHYDB-UHFFFAOYSA-N
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Description

The compound appears to contain a phenanthroline core, which is a common structure in many organic compounds, particularly those used in coordination chemistry. It also has a bromo-methoxyphenyl group attached, which could potentially influence its reactivity and properties .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The phenanthroline core is a planar, aromatic system, which could contribute to the compound’s stability .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the bromo-methoxyphenyl group and the phenanthroline core. Bromine atoms are often good leaving groups in organic reactions, and the methoxy group could potentially participate in ether cleavage or other reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the presence and position of the bromo-methoxyphenyl group and the phenanthroline core .

Safety and Hazards

The safety and hazards of this compound would likely depend on its reactivity and the nature of its breakdown products. As with all chemicals, appropriate safety precautions should be taken when handling it .

Future Directions

The potential applications of this compound would likely depend on its properties and reactivity. Phenanthroline derivatives have been studied for use in areas such as catalysis, materials science, and medicinal chemistry .

properties

IUPAC Name

8-(5-bromo-2-methoxyphenyl)-11,11-dimethyl-7,8,10,12-tetrahydrobenzo[a][4,7]phenanthrolin-9-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23BrN2O2/c1-25(2)12-17-22-15-5-4-10-27-18(15)7-8-19(22)28-24(23(17)20(29)13-25)16-11-14(26)6-9-21(16)30-3/h4-11,24,28H,12-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNSSZBFYOWHYDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(NC3=C2C4=C(C=C3)N=CC=C4)C5=C(C=CC(=C5)Br)OC)C(=O)C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(5-Bromo-2-methoxyphenyl)-11,11-dimethyl-8,10,11,12-tetrahydrobenzo[A][4,7]phenanthrolin-9(7H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
8-(5-bromo-2-methoxyphenyl)-11,11-dimethyl-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one
Reactant of Route 2
Reactant of Route 2
8-(5-bromo-2-methoxyphenyl)-11,11-dimethyl-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one
Reactant of Route 3
8-(5-bromo-2-methoxyphenyl)-11,11-dimethyl-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one
Reactant of Route 4
8-(5-bromo-2-methoxyphenyl)-11,11-dimethyl-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one
Reactant of Route 5
8-(5-bromo-2-methoxyphenyl)-11,11-dimethyl-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one
Reactant of Route 6
8-(5-bromo-2-methoxyphenyl)-11,11-dimethyl-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one

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